molecular formula C20H18F3N3O2 B10936017 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)pyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)pyrimidin-2-amine

Cat. No.: B10936017
M. Wt: 389.4 g/mol
InChI Key: AODDIYONHTZMFX-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the difluoromethyl group via fluorination reactions.
  • Attachment of the 3,4-dimethoxyphenyl group through coupling reactions.
  • Addition of the 4-fluorobenzyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are used under appropriate conditions (solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Interfering with signaling pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Lacks the 4-fluorobenzyl group.

    6-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)pyrimidin-2-amine: Lacks the difluoromethyl group.

    4-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine: Lacks the 3,4-dimethoxyphenyl group.

Uniqueness

The uniqueness of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)pyrimidin-2-amine lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This combination can result in distinct reactivity, binding affinity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H18F3N3O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C20H18F3N3O2/c1-27-17-8-5-13(9-18(17)28-2)15-10-16(19(22)23)26-20(25-15)24-11-12-3-6-14(21)7-4-12/h3-10,19H,11H2,1-2H3,(H,24,25,26)

InChI Key

AODDIYONHTZMFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)F)C(F)F)OC

Origin of Product

United States

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